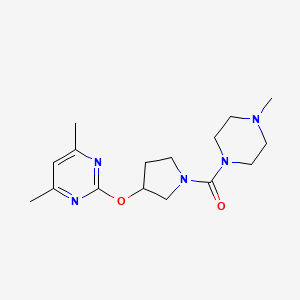

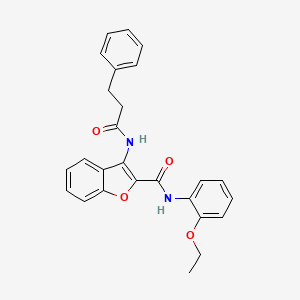

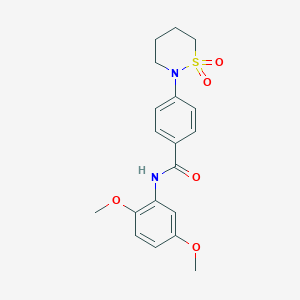

![molecular formula C24H25FN2OS B2425019 3-(4-Tert-butylphenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione CAS No. 1223849-86-2](/img/structure/B2425019.png)

3-(4-Tert-butylphenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Tert-butylphenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione, also known as TBN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TBN belongs to the class of spirocyclic compounds, which are characterized by a unique structure that contains two or more rings that are fused together. In

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural characterization of diazaspiro compounds, including derivatives similar to 3-(4-Tert-butylphenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione, have been extensively studied. For instance, research on 5-oxa-2,6-diazaspiro compounds highlights the stereospecific [3+2] 1,3-cycloaddition reactions involved in their synthesis, emphasizing the structural diversity achievable with diazaspiro frameworks (Chiaroni et al., 2000). These findings suggest a similar synthetic versatility for this compound, allowing for targeted modifications to tailor its properties for specific applications.

Applications in Photoproduct Generation

The use of diazo compounds in generating photoproducts through irradiation showcases their potential in photophysics and photochemistry. Research by Itoh et al. (2004) demonstrated the stability of diazo compounds under Suzuki coupling conditions, leading to the synthesis of benzene derivatives with diazo units. This process is indicative of the role such compounds can play in constructing high-spin molecules with significant thermal stability (Itoh, Hirai, & Tomioka, 2004). The implications for this compound in similar applications could include the development of novel materials with unique electronic and magnetic properties.

Potential in Material Science

The exploration of polymeric materials incorporating diazaspiro units or their analogs underscores the potential of such compounds in material science. Kricheldorf et al. (2005) investigated the polycondensation of fluorobenzoyl derivatives with diphenols, yielding polyethers with varying degrees of cyclization and cross-linking. These polymers exhibited high thermal stability and solubility, indicating the utility of incorporating diazaspiro units into polymers for advanced material applications (Kricheldorf, Hobzova, Vakhtangishvili, & Schwarz, 2005).

Properties

IUPAC Name |

[2-(4-tert-butylphenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]-(4-fluorophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25FN2OS/c1-23(2,3)18-10-6-16(7-11-18)20-22(29)27(24(26-20)14-4-5-15-24)21(28)17-8-12-19(25)13-9-17/h6-13H,4-5,14-15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSIIJJFNYVTVJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NC3(CCCC3)N(C2=S)C(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

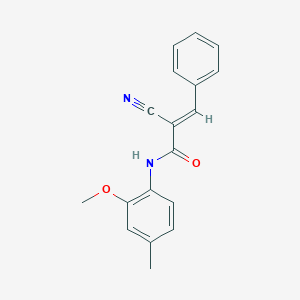

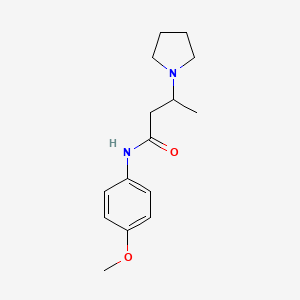

![1-ethyl-4-[(2-hydroxybenzyl)amino]-1H-pyrazole-3-carboxylic acid](/img/structure/B2424936.png)

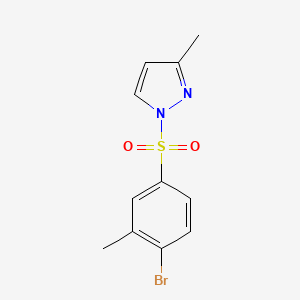

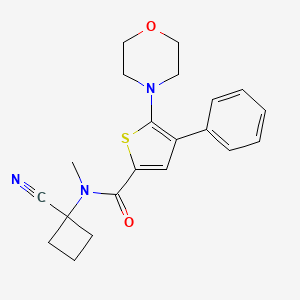

![N-(benzo[d]thiazol-6-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2424943.png)

![ethyl 3-[2-(2,4-dimethylbenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2424949.png)

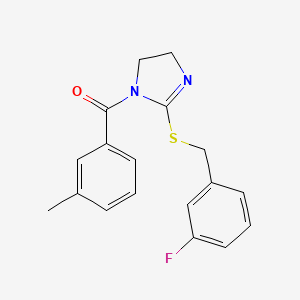

![N-(3-fluorophenyl)-2-((6-methyl-7-oxo-2-thioxo-3-(p-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2424953.png)